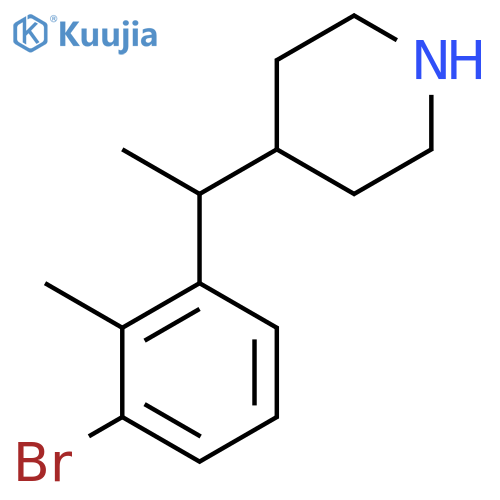

Cas no 2229329-66-0 (4-1-(3-bromo-2-methylphenyl)ethylpiperidine)

2229329-66-0 structure

商品名:4-1-(3-bromo-2-methylphenyl)ethylpiperidine

4-1-(3-bromo-2-methylphenyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-1-(3-bromo-2-methylphenyl)ethylpiperidine

- 2229329-66-0

- EN300-1908677

- 4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine

-

- インチ: 1S/C14H20BrN/c1-10(12-6-8-16-9-7-12)13-4-3-5-14(15)11(13)2/h3-5,10,12,16H,6-9H2,1-2H3

- InChIKey: PYESSAOSLUKCBU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1C)C(C)C1CCNCC1

計算された属性

- せいみつぶんしりょう: 281.07791g/mol

- どういたいしつりょう: 281.07791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 12Ų

4-1-(3-bromo-2-methylphenyl)ethylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908677-1.0g |

4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine |

2229329-66-0 | 1g |

$1214.0 | 2023-05-23 | ||

| Enamine | EN300-1908677-10.0g |

4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine |

2229329-66-0 | 10g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-1908677-0.1g |

4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine |

2229329-66-0 | 0.1g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1908677-1g |

4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine |

2229329-66-0 | 1g |

$1214.0 | 2023-09-18 | ||

| Enamine | EN300-1908677-0.05g |

4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine |

2229329-66-0 | 0.05g |

$1020.0 | 2023-09-18 | ||

| Enamine | EN300-1908677-0.5g |

4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine |

2229329-66-0 | 0.5g |

$1165.0 | 2023-09-18 | ||

| Enamine | EN300-1908677-10g |

4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine |

2229329-66-0 | 10g |

$5221.0 | 2023-09-18 | ||

| Enamine | EN300-1908677-2.5g |

4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine |

2229329-66-0 | 2.5g |

$2379.0 | 2023-09-18 | ||

| Enamine | EN300-1908677-0.25g |

4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine |

2229329-66-0 | 0.25g |

$1117.0 | 2023-09-18 | ||

| Enamine | EN300-1908677-5.0g |

4-[1-(3-bromo-2-methylphenyl)ethyl]piperidine |

2229329-66-0 | 5g |

$3520.0 | 2023-05-23 |

4-1-(3-bromo-2-methylphenyl)ethylpiperidine 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

2229329-66-0 (4-1-(3-bromo-2-methylphenyl)ethylpiperidine) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬